molecular formula C20H15N5O3S B5907302 1-{4-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-3-nitrophenyl}ethanone

1-{4-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-3-nitrophenyl}ethanone

Cat. No.: B5907302
M. Wt: 405.4 g/mol
InChI Key: WNWZJHJLBQVNFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-3-nitrophenyl}ethanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique chemical structure and properties, which make it an attractive candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 1-{4-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-3-nitrophenyl}ethanone involves the inhibition of specific enzymes and proteins that play a role in the growth and proliferation of cancer cells. It also acts as an immunomodulator, enhancing the body's immune response to infections.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the production of pro-inflammatory cytokines. It has also been shown to enhance the activity of natural killer cells, which play a critical role in the body's immune response to infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{4-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-3-nitrophenyl}ethanone in lab experiments is its unique chemical structure, which allows for the development of new drugs with specific properties. However, its synthesis can be challenging, and its effects on the human body are not yet fully understood.

Future Directions

There are several future directions for the research on 1-{4-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-3-nitrophenyl}ethanone. One potential avenue is the development of new drugs for the treatment of cancer and viral infections. Another direction is to study its effects on the immune system and its potential use as an immunomodulator. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 1-{4-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-3-nitrophenyl}ethanone involves several steps, including the reaction of 5-allyl-3-nitrobenzenethiol with 5-chloro-1,2,4-triazine, followed by the addition of 4-nitrobenzoyl chloride. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

1-{4-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-3-nitrophenyl}ethanone has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new drugs.

Properties

IUPAC Name

1-[3-nitro-4-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O3S/c1-3-10-24-15-7-5-4-6-14(15)18-19(24)21-20(23-22-18)29-17-9-8-13(12(2)26)11-16(17)25(27)28/h3-9,11H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWZJHJLBQVNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)SC2=NC3=C(C4=CC=CC=C4N3CC=C)N=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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